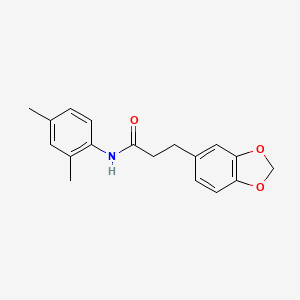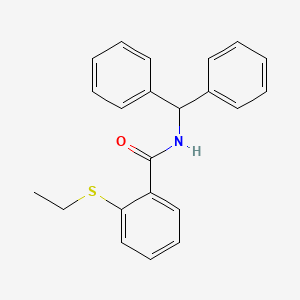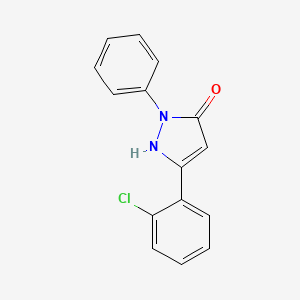
3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)propanamide
Descripción general
Descripción
The compound , "3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)propanamide", is related to various research areas due to its structural features, including benzodioxol and dimethylphenyl groups. Such compounds are of interest for their potential applications in medicinal chemistry and material science due to their unique chemical and physical properties.
Synthesis Analysis
Although specific synthesis details for the exact compound were not found, related research indicates that compounds with benzodioxol and dimethylphenyl functionalities are typically synthesized through multi-step chemical reactions involving precursor preparation, activation, and coupling steps. These processes often involve the use of catalysts and specific reagents to ensure the desired structural configuration and purity (Sharma et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, demonstrating the importance of intermolecular interactions such as hydrogen bonds and π-π stacking in stabilizing the crystal structure. These structural features are crucial for understanding the compound's reactivity and physical properties (Low et al., 2002).
Chemical Reactions and Properties
Research on analogs has explored various chemical reactions these compounds can undergo, including substitutions, additions, and cyclizations, which are fundamental for modifying the compound to achieve desired properties or biological activities. The reactivity is often influenced by the electron-donating or withdrawing nature of the substituents on the aromatic rings (Chauhan et al., 2008).
Aplicaciones Científicas De Investigación
Benzophenone-3 in Sunscreen Products
Benzophenone-3, a compound used in sunscreens and cosmetics, highlights the environmental impact and ecological risks associated with certain chemical components. Research on benzophenone-3's occurrence, toxicity, and environmental behavior demonstrates the compound's bioaccumulative potential and its transformation into metabolites with estrogenic potency. The detection of benzophenone-3 in various environmental samples underscores the need for further studies on the long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).
Propofol: Pharmacodynamics and Pharmacokinetics
Propofol, a potent intravenous hypnotic agent, serves as an example of how specific chemical compounds are studied for their pharmacological properties and therapeutic use. The review of propofol's clinical applications, including sedation, anaesthesia induction, and intensive care, provides insights into the methodological approach for evaluating chemical compounds for medical applications. The discussion on propofol's pharmacodynamics, pharmacokinetics, and related toxicology offers a framework that could be applicable to studying 3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethylphenyl)propanamide for potential therapeutic uses (Fodale & Monaca, 2008).
Synthetic Strategies in Chemical Research
The exploration of synthetic strategies for creating biologically active moieties, as demonstrated in the review of 1,4- and 1,5-benzodiazepines using o-phenylenediamine, illustrates the significance of synthetic chemistry in drug development and pharmaceutical research. This review encompasses the systematic synthetic methodologies employed over recent years, offering a glimpse into the research and development process for compounds with potential therapeutic applications. Such methodologies could be relevant for synthesizing derivatives of 3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethylphenyl)propanamide for specific scientific research applications (Teli et al., 2023).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-3-6-15(13(2)9-12)19-18(20)8-5-14-4-7-16-17(10-14)22-11-21-16/h3-4,6-7,9-10H,5,8,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKAGUZVIMHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)
![N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)


![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)

![4-[3-(3,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4616913.png)
![2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B4616939.png)
![methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4616942.png)
![N'-[3-({[3-cyano-4-phenyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-3,4,5-triethoxybenzohydrazide](/img/structure/B4616943.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4616954.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4616966.png)
![methyl [3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4616974.png)
![N-(3-chloro-2-methylphenyl)-2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4616986.png)